molecular formula C23H24F3N3O4S B2592575 N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide CAS No. 878056-59-8

N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide

Cat. No.: B2592575
CAS No.: 878056-59-8
M. Wt: 495.52
InChI Key: SFNDFAOQVOGKDI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide is a structurally complex acetamide derivative featuring:

  • An indole core substituted at position 1 with an N,N-diethyl acetamide group.
  • A methanesulfonyl (-SO2-) group at position 3 of the indole, linked to a carbamoyl moiety (CONH-) attached to a 2-trifluoromethylphenyl ring.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S/c1-3-28(4-2)22(31)14-29-13-20(16-9-5-8-12-19(16)29)34(32,33)15-21(30)27-18-11-7-6-10-17(18)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNDFAOQVOGKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carbamoylation: The indole derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Methanesulfonylation: Methanesulfonyl chloride is used to introduce the methanesulfonyl group.

    Final Coupling: The final step involves coupling the intermediate with N,N-diethylacetamide under suitable conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl or methanesulfonyl groups, potentially leading to the formation of amines or sulfides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or sulfides.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s trifluoromethyl group is particularly valuable for studying enzyme interactions and protein-ligand binding due to its ability to enhance the metabolic stability and bioavailability of molecules.

Medicine

Medically, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, making this compound a promising lead in drug discovery.

Industry

Industrially, the compound can be used in the development of agrochemicals and materials science, where its unique chemical properties can be leveraged to create more effective products.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the indole core can interact with hydrophobic pockets in proteins. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

N,N-Diethyl-2-(3-{[(Phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide (CAS: 877657-83-5)

  • Key Differences :
    • Replaces the sulfonyl (-SO2-) group with a sulfanyl (-S-) linker.
    • Uses a phenylcarbamoyl group instead of 2-trifluoromethylphenyl.
  • The absence of a trifluoromethyl group decreases lipophilicity, which may reduce membrane permeability .

2-(3-{[(5-Chloro-2-Methoxyphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS: 896010-14-3)

  • Key Differences :
    • Substitutes the 2-trifluoromethylphenyl with a 5-chloro-2-methoxyphenyl group.
    • Uses N,N-diisopropyl instead of N,N-diethyl on the acetamide.
  • Implications :
    • Chlorine and methoxy groups introduce mixed electronic effects (electron-withdrawing Cl and electron-donating OMe), altering binding interactions.
    • Bulkier isopropyl groups may hinder solubility or sterically block receptor binding compared to ethyl .

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 686743-88-4)

  • Key Differences :
    • Features a 3-fluorobenzyl substituent on the indole’s nitrogen.
    • Directly links the sulfonyl group to the indole ring without a carbamoyl spacer.
  • The lack of a carbamoyl linker shortens the distance between the sulfonyl and trifluoromethylphenyl groups, altering spatial interactions .

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-indol-3-yl)acetamide

  • Key Differences :
    • Replaces the carbamoyl-methanesulfonyl group with a bis(trifluoromethyl)phenylsulfonamide .
    • Introduces a 4-chlorobenzoyl and 5-methoxy group on the indole.
  • Implications :
    • Dual trifluoromethyl groups amplify electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets.
    • The 4-chlorobenzoyl group may confer additional steric and electronic complexity .

Structural and Functional Data Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Features
Target Compound C22H23F3N3O4S* ~482.5 3-({[2-(Trifluoromethyl)phenyl]carbamoyl}methanesulfonyl); N,N-diethyl High lipophilicity (CF3), sulfonyl for H-bonding
Compound C22H25N3O2S 395.52 3-{[(Phenylcarbamoyl)methyl]sulfanyl}; N,N-diethyl Sulfanyl linker reduces stability
Compound C25H30ClN3O5S 520.04 3-{[(5-Chloro-2-methoxyphenyl)carbamoyl}methanesulfonyl); N,N-diisopropyl Mixed electronic effects (Cl, OMe); bulky isopropyl
Compound C25H18F4N2O3S ~514.48 1-[(3-Fluorophenyl)methyl]; 3-sulfonyl; N-(2-trifluoromethylphenyl) Benzyl group adds steric hindrance
Compound C26H17ClF6N2O5S ~618.9 2,5-Bis(trifluoromethyl)phenylsulfonyl; 4-chlorobenzoyl; 5-methoxy Dual CF3 groups enhance binding affinity

*Calculated based on structural analysis.

Implications of Substituent Variations

  • Trifluoromethyl vs. Chloro/Methoxy : The CF3 group enhances lipid solubility and resistance to oxidative metabolism compared to chloro or methoxy substituents .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups improve hydrogen-bond acceptor capacity, critical for target engagement in enzyme inhibition .
  • Alkyl Groups on Acetamide : Smaller ethyl groups (target) vs. isopropyl () balance steric effects and solubility, with ethyl favoring better pharmacokinetic profiles .

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